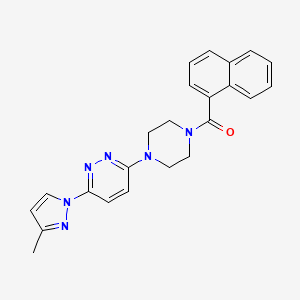

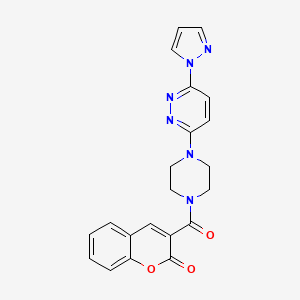

![molecular formula C23H20N4O4S B3201069 N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethoxybenzamide CAS No. 1019101-03-1](/img/structure/B3201069.png)

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethoxybenzamide

Vue d'ensemble

Description

The compound “N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethoxybenzamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive compounds . The molecule also contains a thiazol-2-yl group and a pyrazol-5-yl group, both of which are common in medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . The synthesis typically involves the reaction of the benzo[d][1,3]dioxol-5-yl group with the thiazol-2-yl group, followed by further functionalization .Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its constituent groups. It contains a benzo[d][1,3]dioxol-5-yl group, a thiazol-2-yl group, and a pyrazol-5-yl group . The exact structure would need to be confirmed by techniques such as X-ray crystallography .Chemical Reactions Analysis

The compound is likely to undergo reactions typical of its constituent groups. For example, the thiazol-2-yl group can participate in nucleophilic substitution reactions . The benzo[d][1,3]dioxol-5-yl group can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure. For example, it is likely to be a solid at room temperature . Its molecular weight can be calculated based on its empirical formula .Applications De Recherche Scientifique

Anti-Inflammatory Activity

The compound has demonstrated potent anti-inflammatory effects. Researchers have investigated its ability to inhibit pro-inflammatory cytokines and enzymes, making it a promising candidate for developing novel anti-inflammatory drugs .

Antioxidant Properties

Studies suggest that this compound possesses antioxidant activity. Its ability to scavenge free radicals and protect cells from oxidative damage makes it relevant in the context of oxidative stress-related diseases .

Antitumor Potential

In vitro and in vivo experiments have revealed antitumor properties associated with this compound. It may interfere with cancer cell proliferation, making it an interesting target for further investigation in cancer therapy .

Antiviral Applications

The compound has shown antiviral activity against certain viruses. Researchers have explored its potential as an inhibitor of viral replication, particularly in the context of emerging viral infections .

Anti-Convulsant Effects

Preliminary studies indicate that this compound exhibits anti-convulsant properties. Its impact on neuronal excitability and seizure control warrants further exploration .

Anti-Microbial Activity

The compound has been evaluated for its antimicrobial effects. It may inhibit the growth of bacteria, fungi, and other pathogens, making it relevant in the field of infectious disease research .

Schistosomiasis Treatment

Researchers have investigated the compound’s efficacy against schistosomiasis, a parasitic disease caused by trematode worms. Its potential as an anthelmintic agent is noteworthy .

Anti-Tubercular Potential

In silico studies have suggested that this compound could be a valuable addition to the arsenal of anti-tubercular drugs. Its predicted bioactivity scores align with the Lipinski rule of five, indicating drug-likeness .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, which provides structure and shape to cells. Microtubules, made up of tubulin, are essential for various cellular processes, including cell division .

Mode of Action

This compound interacts with its targets by modulating microtubule assembly . It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction leads to a blockade in mitosis, causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells .

Biochemical Pathways

The compound’s interaction with tubulin disrupts the normal function of microtubules, affecting various biochemical pathways. The most significant of these is the cell division pathway . By causing mitotic blockade, the compound prevents the normal division of cells, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Its melting point is predicted to be 170.82° C, and it has a predicted boiling point of 514.6° C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells . This is achieved through cell cycle arrest at the S phase, which prevents the cells from dividing and leads to their death . This makes the compound a potential candidate for anticancer therapy.

Propriétés

IUPAC Name |

N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O4S/c1-3-29-18-7-5-4-6-16(18)22(28)25-21-10-14(2)26-27(21)23-24-17(12-32-23)15-8-9-19-20(11-15)31-13-30-19/h4-12H,3,13H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEUGOYGBUKTDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC5=C(C=C4)OCO5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

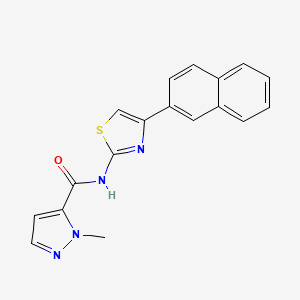

![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B3200986.png)

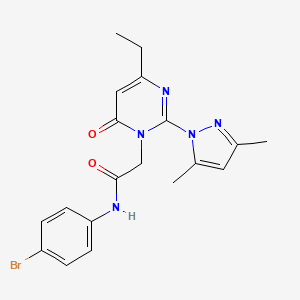

![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-cyclohexylpropanamide](/img/structure/B3200992.png)

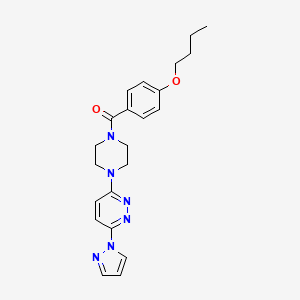

![2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B3201002.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3201007.png)

![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3201016.png)

![(E)-1-methyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B3201024.png)

![(E)-N-(5,6-dimethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3201025.png)

![(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B3201050.png)

![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-bromobenzamide](/img/structure/B3201075.png)